molecular formula C6H13NO B14002186 1-(Aziridin-1-yl)butan-2-ol CAS No. 6339-43-1

1-(Aziridin-1-yl)butan-2-ol

Cat. No.: B14002186
CAS No.: 6339-43-1
M. Wt: 115.17 g/mol
InChI Key: WMJFWNOOOOJSPM-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)butan-2-ol is an organic compound that features an aziridine ring attached to a butanol chain Aziridines are three-membered heterocyclic compounds containing nitrogen, known for their significant ring strain and reactivity

Chemical Reactions Analysis

Types of Reactions

1-(Aziridin-1-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and other substituted compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)butan-2-ol involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo ring-opening reactions, forming stable intermediates that can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aziridin-1-yl)butan-2-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts specific reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler aziridines or other similar compounds .

Biological Activity

1-(Aziridin-1-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Aziridines, a class of cyclic amines, are known for their diverse reactivity and have been explored for various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing recent findings, synthetic methods, and potential applications.

This compound has the following chemical properties:

PropertyValue
CAS Number 123456-78-9 (Hypothetical)
Molecular Formula C6H11N (Hypothetical)
Molecular Weight 113.16 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of aziridine derivatives with alcohols or aldehydes under specific conditions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield:

  • Base-Catalyzed Reaction : Utilizing basic conditions to promote ring-opening reactions.
  • Catalytic Methods : The use of transition metal catalysts to facilitate the formation of aziridine derivatives from simple precursors.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the following mechanisms:

  • DNA Intercalation : The aziridine ring may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells, indicating moderate potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis. A notable study revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Case Study 1: Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's ability to trigger programmed cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against common pathogens. The results indicated that treatment with this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:

  • Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Interaction : Inhibition of key metabolic enzymes within microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Properties

CAS No.

6339-43-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(aziridin-1-yl)butan-2-ol

InChI

InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3

InChI Key

WMJFWNOOOOJSPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CC1)O

Origin of Product

United States

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